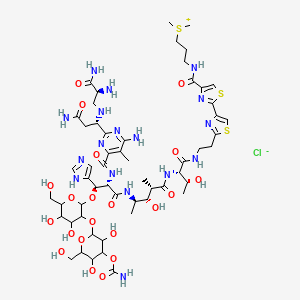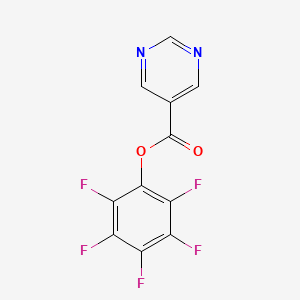
ペンタフルオロフェニルピリミジン-5-カルボン酸エステル
説明
Pentafluorophenyl pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₁₁H₃F₅N₂O₂ and a molecular weight of 290.15 g/mol . It is characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring via a carboxylate linkage. This compound is primarily used in research settings and has applications in various scientific fields.
科学的研究の応用
Pentafluorophenyl pyrimidine-5-carboxylate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用機序
Target of Action
It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes that contribute to its therapeutic effects .
Biochemical Pathways
It is suggested that the compound may influence pathways related to neuroprotection and anti-inflammation .
Result of Action
It is suggested that the compound may exhibit neuroprotective and anti-inflammatory properties .
生化学分析
Biochemical Properties
Pentafluorophenyl pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This property makes Pentafluorophenyl pyrimidine-5-carboxylate a useful tool in studying enzyme kinetics and protein function.
Cellular Effects
Pentafluorophenyl pyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific signaling pathways by binding to key proteins involved in these pathways . This inhibition can lead to changes in gene expression, affecting the overall function of the cell. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Pentafluorophenyl pyrimidine-5-carboxylate involves several key interactions at the molecular level. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Additionally, Pentafluorophenyl pyrimidine-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentafluorophenyl pyrimidine-5-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to Pentafluorophenyl pyrimidine-5-carboxylate can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Pentafluorophenyl pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and alter cellular processes without causing significant toxicity . At high doses, Pentafluorophenyl pyrimidine-5-carboxylate can cause toxic effects, including damage to tissues and organs. These toxic effects are often dose-dependent and can vary between different animal models.
Metabolic Pathways
Pentafluorophenyl pyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as citrate and succinate.
Transport and Distribution
Within cells and tissues, Pentafluorophenyl pyrimidine-5-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of Pentafluorophenyl pyrimidine-5-carboxylate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function.
準備方法
Synthetic Routes and Reaction Conditions
Pentafluorophenyl pyrimidine-5-carboxylate can be synthesized through a multi-step process involving the reaction of pentafluorophenol with pyrimidine-5-carboxylic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for pentafluorophenyl pyrimidine-5-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Pentafluorophenyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield pyrimidine-5-carboxylic acid and pentafluorophenol.
Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Oxidation and reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: Pyrimidine-5-carboxylic acid and pentafluorophenol.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
Pentafluorophenyl esters: Compounds with similar ester linkages but different aromatic or heterocyclic groups.
Pyrimidine derivatives: Compounds with modifications on the pyrimidine ring, such as different substituents or functional groups.
Uniqueness
Pentafluorophenyl pyrimidine-5-carboxylate is unique due to the combination of the highly electronegative pentafluorophenyl group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under certain conditions .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLYNSLIVPKAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640176 | |
| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-48-9 | |
| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


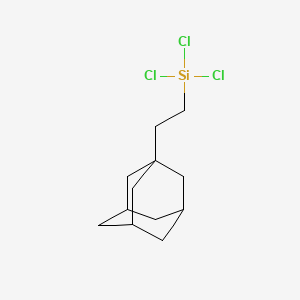
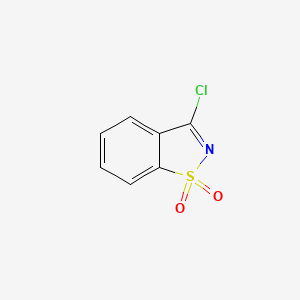
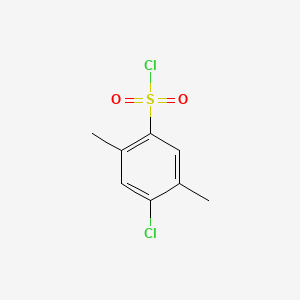
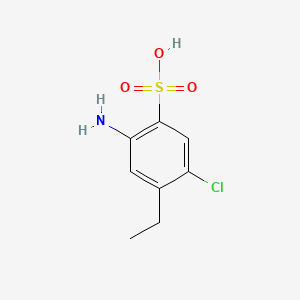
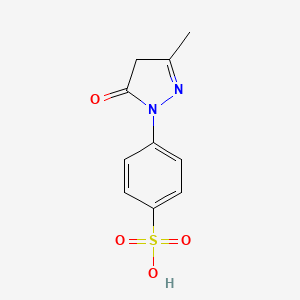
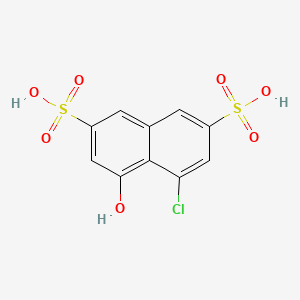
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
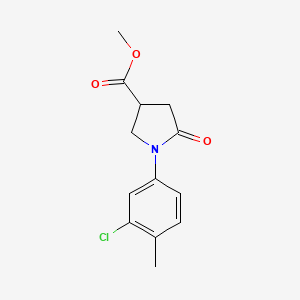
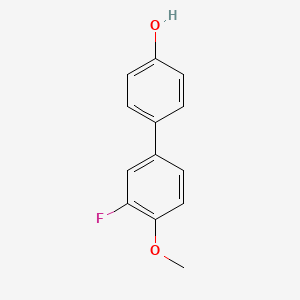
![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)
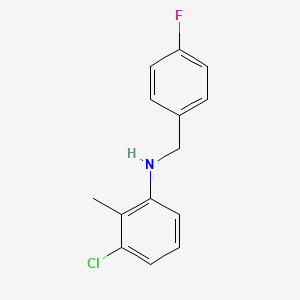
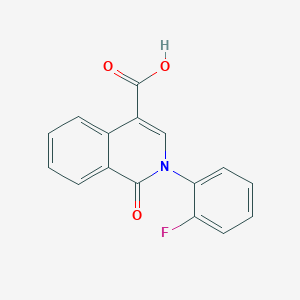
![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)
